molecular formula C5H8F3NO B15123088 [3-(Trifluoromethyl)oxetan-3-yl]methanamine

[3-(Trifluoromethyl)oxetan-3-yl]methanamine

Cat. No.: B15123088
M. Wt: 155.12 g/mol
InChI Key: YXWIEAXRQIZACG-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)oxetan-3-yl]methanamine is a chemical compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an oxetane ring, which is further connected to a methanamine group. It is primarily used for research purposes in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)oxetan-3-yl]methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)oxetan-3-yl chloride with ammonia or an amine source to yield the desired methanamine derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)oxetan-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

[3-(Trifluoromethyl)oxetan-3-yl]methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. Additionally, the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl group and the oxetane ring in [3-(Trifluoromethyl)oxetan-3-yl]methanamine makes it unique compared to other similar compounds. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which are valuable in various research applications .

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

[3-(trifluoromethyl)oxetan-3-yl]methanamine

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(1-9)2-10-3-4/h1-3,9H2

InChI Key

YXWIEAXRQIZACG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN)C(F)(F)F

Origin of Product

United States

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